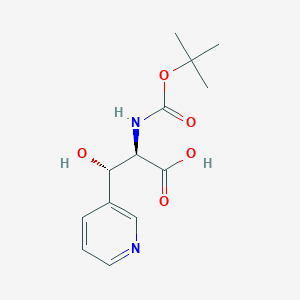

Boc-D-threo-3-(pyridin-3-yl)serine

CAS No.: 1134500-75-6

Cat. No.: VC2731802

Molecular Formula: C13H18N2O5

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1134500-75-6 |

|---|---|

| Molecular Formula | C13H18N2O5 |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |

| Standard InChI | InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1 |

| Standard InChI Key | PNSCHUZTRIEPGK-ZJUUUORDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]([C@H](C1=CN=CC=C1)O)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Boc-D-threo-3-(pyridin-3-yl)serine belongs to the class of amino acids and derivatives, specifically modified serine compounds. The compound is formally identified by its CAS registry number 1134500-75-6, distinguishing it from similar compounds such as its positional isomer Boc-D-threo-3-(pyridin-2-yl)serine (CAS: 1134779-28-4) . This distinction is crucial for researchers working with these compounds as the position of the nitrogen in the pyridine ring significantly affects chemical reactivity and potential biological interactions. The compound adheres to the molecular formula C13H18N2O5, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms in a precise arrangement that determines its functional characteristics.

Structural Configuration

The structural configuration of Boc-D-threo-3-(pyridin-3-yl)serine features several key components that determine its chemical behavior. Its IUPAC name, (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid, provides insight into its structural complexity. The compound's architecture includes:

-

A serine backbone with a carboxylic acid group

-

A tert-butoxycarbonyl (Boc) protecting group on the α-amino position

-

A pyridin-3-yl substituent at the β-carbon

-

A hydroxyl group at the β-position

The D-threo stereochemistry indicates specific spatial arrangements of the substituents, with the 2R,3S configuration determining the compound's three-dimensional structure. This stereochemical arrangement is particularly significant for the compound's interaction with biological systems, as stereochemistry often dictates binding affinity and activity in biological contexts.

Stereochemical Significance

The stereochemistry of Boc-D-threo-3-(pyridin-3-yl)serine is crucial to its functionality. The D-threo configuration refers to specific absolute configurations at the α and β carbons of the serine backbone. This stereochemical arrangement influences the compound's molecular interactions, particularly with chiral biological targets such as enzymes and receptors. Research indicates that the stereochemistry plays a determinant role in the compound's binding properties and potential biological activities, making the precise control of stereochemical purity essential during synthesis and application.

Physical and Chemical Properties

Chemical Reactivity

Boc-D-threo-3-(pyridin-3-yl)serine exhibits chemical behavior characteristic of protected amino acids. The Boc protecting group enhances the compound's stability by preventing unwanted reactions at the amino terminus, while still allowing selective deprotection under acidic conditions. This property is particularly valuable in peptide synthesis and organic chemistry applications. The compound participates in various chemical transformations:

-

Deprotection reactions where the Boc group is removed under acidic conditions

-

Coupling reactions with other amino acids to form peptide bonds

-

Esterification or amidation of the carboxylic acid group

-

Derivatization of the β-hydroxyl group

The pyridin-3-yl moiety introduces additional reactivity, as it can participate in hydrogen bonding interactions and coordinating with metal ions in catalytic processes. These properties make the compound versatile in various synthetic pathways and chemical applications.

Synthesis Methods and Strategies

General Synthetic Approaches

Applications in Research and Development

Peptide Synthesis Applications

Boc-D-threo-3-(pyridin-3-yl)serine serves as a valuable building block in peptide synthesis, particularly for the development of biologically active peptides with specialized functions. Its incorporation into peptide sequences introduces unique structural elements that can influence:

-

Peptide folding and secondary structure

-

Binding specificity to target receptors or enzymes

-

Metabolic stability and pharmacokinetic properties

-

Biological activity and potency

The Boc protection strategy allows for controlled incorporation into peptide sequences using established solid-phase peptide synthesis protocols. The presence of the pyridin-3-yl group can also introduce specific interaction points for hydrogen bonding, π-stacking, or metal coordination in the resulting peptides. These features make Boc-D-threo-3-(pyridin-3-yl)serine particularly valuable for developing peptide-based drug candidates with enhanced target specificity and improved pharmacological properties.

Medicinal Chemistry Applications

In medicinal chemistry, Boc-D-threo-3-(pyridin-3-yl)serine has garnered attention for its potential in drug development, particularly for compounds targeting neurological disorders. The compound's unique structure, combining the amino acid backbone with a heterocyclic aromatic substituent, provides distinctive pharmaceutical properties that can be leveraged in drug design. The pyridin-3-yl group introduces specific binding characteristics that can enhance interaction with biological targets, while the D-threo configuration can provide resistance to proteolytic degradation, potentially improving the in vivo stability of resulting drug candidates.

Comparative Analysis with Related Compounds

Structural Comparisons

To better understand the unique properties of Boc-D-threo-3-(pyridin-3-yl)serine, it is valuable to compare it with structurally related compounds. The table below presents a comparative analysis of Boc-D-threo-3-(pyridin-3-yl)serine with its positional isomer and other serine derivatives:

| Compound | CAS Number | Molecular Formula | Key Structural Features | Position of Pyridine Nitrogen |

|---|---|---|---|---|

| Boc-D-threo-3-(pyridin-3-yl)serine | 1134500-75-6 | C₁₃H₁₈N₂O₅ | D-threo configuration, Boc protection | 3-position |

| Boc-D-threo-3-(pyridin-2-yl)serine | 1134779-28-4 | C₁₃H₁₈N₂O₅ | D-threo configuration, Boc protection | 2-position |

| L-serine | 56-45-1 | C₃H₇NO₃ | L-configuration, no protection or substituents | No pyridine group |

| D-serine | 312-84-5 | C₃H₇NO₃ | D-configuration, no protection or substituents | No pyridine group |

This comparison illustrates how subtle structural differences, such as the position of the nitrogen atom in the pyridine ring, can potentially influence chemical properties and biological activities . These structural variations may impact factors such as hydrogen bonding patterns, metal coordination capabilities, and binding affinity to biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume